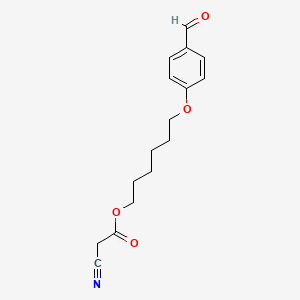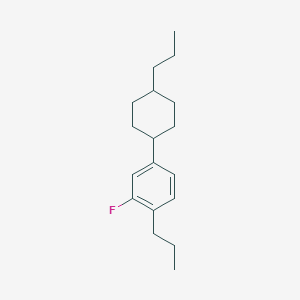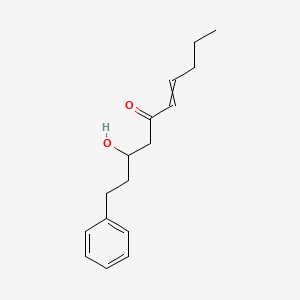
4-(2-Bromoethyl)piperidine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)piperidine-1-carboxylic acid is a chemical compound with the molecular formula C8H14BrNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromoethyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)piperidine-1-carboxylic acid typically involves the bromination of piperidine derivatives. One common method is the reaction of piperidine with bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Bromoethyl)piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromo group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted piperidine derivatives
- Carboxylic acids
- Ethyl-substituted piperidines
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)piperidine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethyl)piperidine-1-carboxylic acid involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
- 4-(2-Chloroethyl)piperidine-1-carboxylic acid
- 4-(2-Iodoethyl)piperidine-1-carboxylic acid
- 4-(2-Fluoroethyl)piperidine-1-carboxylic acid
Comparison: 4-(2-Bromoethyl)piperidine-1-carboxylic acid is unique due to its specific reactivity and the stability of the bromo group. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
142930-32-3 |
|---|---|
Fórmula molecular |
C8H14BrNO2 |
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
4-(2-bromoethyl)piperidine-1-carboxylic acid |
InChI |
InChI=1S/C8H14BrNO2/c9-4-1-7-2-5-10(6-3-7)8(11)12/h7H,1-6H2,(H,11,12) |
Clave InChI |
SVFUGWKDBOYQBA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)

![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)

![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)



![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)

![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
